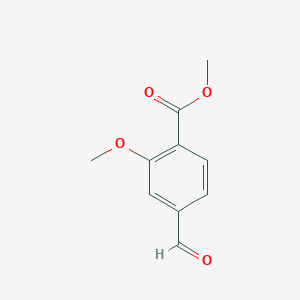

Methyl 4-formyl-2-methoxybenzoate

Übersicht

Beschreibung

Methyl 4-formyl-2-methoxybenzoate, also known as vanillin methyl ether, is an organic compound that belongs to the class of benzaldehydes. It has a molecular weight of 194.19 .

Molecular Structure Analysis

The molecular formula of this compound is C10H10O4 . The InChI code is 1S/C10H10O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a colorless to yellow solid or semi-solid or liquid . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Photostabilization Properties

Methyl 4-formyl-2-methoxybenzoate, related to methyl salicylate and other compounds, has been investigated for its role in photostabilization. Studies have shown that compounds with a phenol group, similar in structure to this compound, are inefficient in generating singlet molecular oxygen upon direct irradiation. However, these compounds are effective scavengers of singlet molecular oxygen under certain environmental conditions, highlighting their potential as dopant agents against oxygen-mediated degradation of photoprotected materials (Soltermann et al., 1995).

Thermochemical Properties

A thermochemical study of methyl methoxybenzoates, which include compounds structurally related to this compound, has been conducted to understand their structural and thermochemical properties. This research involved both experimental and computational approaches to determine combustion and vaporization enthalpies, providing insights into their standard molar enthalpies of formation (Flores et al., 2019).

Role in Synthesis of Natural Products

This compound serves as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with versatile biological activities. Research has explored the synthesis of this compound from methyl 4-bromobenzoate and iso-vanilline, investigating various catalysts and reaction conditions to optimize yield (Lou Hong-xiang, 2012).

Industrial Synthesis Applications

In industrial contexts, this compound has been identified as a key intermediate in the synthesis of certain pharmaceuticals. For example, it has been used in a cost-effective process for the synthesis of Eluxadoline, a drug used for treating irritable bowel syndrome (Nageswararao et al., 2017).

Utilization in Renewable Resource Conversion

This compound has been synthesized from renewable resources like Cashew Nut Shell Liquid (CNSL). This demonstrates its potential in the conversion of agro-waste into valuable industrial chemicals, contributing to sustainable chemical synthesis practices (Kisula et al., 2015).

Lipase-Catalyzed Esterification and Transesterification

Research on lipase-catalyzed reactions involving methyl (hydroxy)benzoates, closely related to this compound, reveals their potential in forming long-chain alkyl benzoates. These findings are significant for the synthesis of lipophilic compounds in a solvent-free environment, which is crucial for environmentally friendly chemical processes (Vosmann et al., 2008).

Safety and Hazards

Methyl 4-formyl-2-methoxybenzoate is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals , suggesting potential biological activity.

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as the pd(oac)2 catalyzed cross-coupling reaction . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.91 (iLOGP), suggesting it may readily cross cell membranes .

Action Environment

The action of Methyl 4-formyl-2-methoxybenzoate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s typically stored in an inert atmosphere at 2-8°C . Furthermore, its solubility, which affects its bioavailability and distribution, is influenced by the pH and ionic strength of its environment .

Eigenschaften

IUPAC Name |

methyl 4-formyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDAKRNJXBCEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594298 | |

| Record name | Methyl 4-formyl-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55204-14-3 | |

| Record name | Methyl 4-formyl-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369831.png)

![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)

![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)

![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)